molecular formula C7H12NNaO2 B11917802 Sodium 1-methylpiperidine-4-carboxylate

Sodium 1-methylpiperidine-4-carboxylate

Cat. No.: B11917802
M. Wt: 165.17 g/mol
InChI Key: BAROHXRILFDAFV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-methylpiperidine-4-carboxylate typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium and rhodium as catalysts for hydrogenation reactions . Another approach involves the mechanochemical synthesis of sodium carboxylates, which has been explored for its efficiency and environmental benefits .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines and carboxylate derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Sodium 1-methylpiperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a piperidine ring with a carboxylate group and a sodium ion. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C7H12NNaO2

Molecular Weight

165.17 g/mol

IUPAC Name

sodium;1-methylpiperidine-4-carboxylate

InChI

InChI=1S/C7H13NO2.Na/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);/q;+1/p-1

InChI Key

BAROHXRILFDAFV-UHFFFAOYSA-M

Canonical SMILES

CN1CCC(CC1)C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.